molecular formula C26H29N5O3 B2880025 1-benzyl-7-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902028-96-0

1-benzyl-7-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2880025
CAS RN: 902028-96-0
M. Wt: 459.55
InChI Key: LDJVEMCFHYUEJA-UHFFFAOYSA-N
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Description

The compound “1-benzyl-7-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a pyrrolo[2,3-d]pyrimidine derivative . Pyrrolo[2,3-d]pyrimidines are known to exhibit a wide range of biological activities and are used in the development of various drugs .


Synthesis Analysis

The synthesis of similar compounds involves the use of reagents such as HBr in MeCO2H, Me2CO, EtOAc, and K2CO3, MeI, DMF . The process typically involves heating the reagents at reflux for a certain period, followed by evaporation of the solvent in vacuo. The crude material obtained is then purified by column chromatography .

Scientific Research Applications

Antimicrobial Activity

A study on novel benzamide derivatives, including structures related to the compound , showed significant antimicrobial activity against a range of bacteria and fungi. The research highlighted the synthesis and characterization of these compounds and evaluated their in vitro activity, demonstrating potential applications in developing new antimicrobial agents (Devarasetty et al., 2019).

Anti-Inflammatory and Analgesic Agents

Another study synthesized derivatives from visnaginone and khellinone, incorporating morpholine, which exhibited COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. This research suggests these compounds, similar in structure to the query compound, could be further explored for their therapeutic potential (Abu‐Hashem et al., 2020).

Heterocyclic Compound Synthesis

Research focused on the synthesis of novel heterocyclic compounds, including tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation. These findings are relevant for the development of new synthetic routes and potential pharmacologically active molecules (Abdalha et al., 2011).

Novel Synthesis Methods

A method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines by condensation and subsequent reactions was developed. This study contributes to the synthetic chemistry field by providing new strategies for creating complex molecules (Kuznetsov et al., 2007).

Future Directions

The future directions for this compound could involve further exploration of its effects on various RTKs and tubulin inhibitory properties. The goal would be to identify single molecules as MTAs with multiple angiokinase inhibitory potential . Additionally, further studies could be conducted to improve hinge region binding in the ATP-binding site of RTKs .

properties

IUPAC Name

6-benzyl-12-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-19-8-9-23-28-24-21(26(33)31(23)17-19)16-22(30(24)18-20-6-3-2-4-7-20)25(32)27-10-5-11-29-12-14-34-15-13-29/h2-4,6-9,16-17H,5,10-15,18H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJVEMCFHYUEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCCN5CCOCC5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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